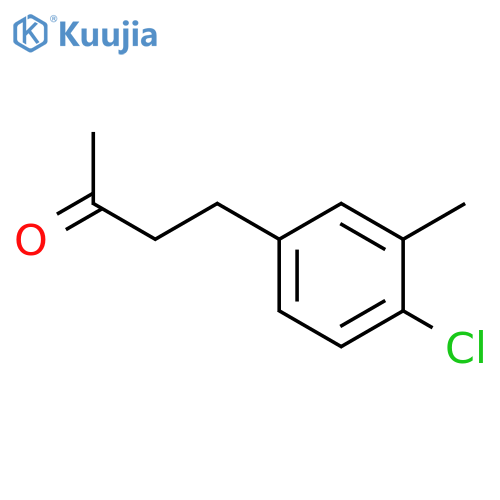Cas no 1540441-25-5 (4-(4-chloro-3-methylphenyl)butan-2-one)

1540441-25-5 structure
商品名:4-(4-chloro-3-methylphenyl)butan-2-one
4-(4-chloro-3-methylphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(4-chloro-3-methylphenyl)butan-2-one
- 2-Butanone, 4-(4-chloro-3-methylphenyl)-
- 1540441-25-5
- EN300-1283130
-
- インチ: 1S/C11H13ClO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7H,3-4H2,1-2H3
- InChIKey: VNKGRJXVSBWXDF-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CCC1=CC=C(Cl)C(C)=C1
計算された属性
- せいみつぶんしりょう: 196.0654927g/mol
- どういたいしつりょう: 196.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.088±0.06 g/cm3(Predicted)
- ふってん: 276.3±25.0 °C(Predicted)
4-(4-chloro-3-methylphenyl)butan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283130-500mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 500mg |
$671.0 | 2023-10-01 | ||
| Enamine | EN300-1283130-10000mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 10000mg |
$3007.0 | 2023-10-01 | ||
| Enamine | EN300-1283130-1.0g |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283130-5000mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 5000mg |
$2028.0 | 2023-10-01 | ||
| Enamine | EN300-1283130-2500mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 2500mg |
$1370.0 | 2023-10-01 | ||
| Enamine | EN300-1283130-50mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 50mg |
$587.0 | 2023-10-01 | ||
| Enamine | EN300-1283130-100mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 100mg |
$615.0 | 2023-10-01 | ||
| Enamine | EN300-1283130-250mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 250mg |
$642.0 | 2023-10-01 | ||
| Enamine | EN300-1283130-1000mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 1000mg |
$699.0 | 2023-10-01 |
4-(4-chloro-3-methylphenyl)butan-2-one 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
1540441-25-5 (4-(4-chloro-3-methylphenyl)butan-2-one) 関連製品
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 4964-69-6(5-Chloroquinaldine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
